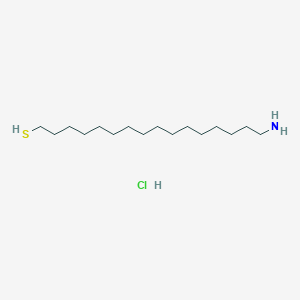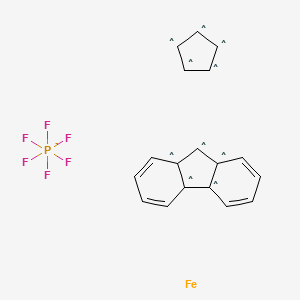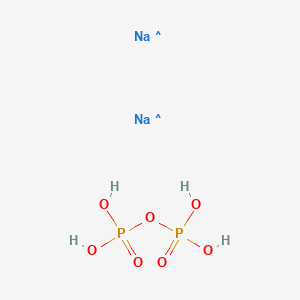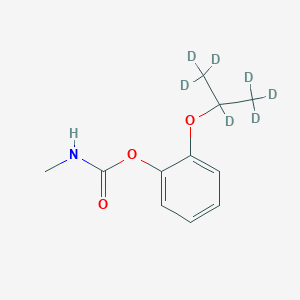
Fmoc-Ser(tBu)-OH-13C3,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Ser(tBu)-OH-13C3,15N is a specialized derivative of serine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and metabolic tracing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-13C3,15N typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The isotopic labeling is introduced during the synthesis of the serine precursor. The general steps include:
Protection of the Hydroxyl Group: Serine is reacted with tert-butyl chloride in the presence of a base to form the tert-butyl ester.
Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base.
Isotopic Labeling: The serine precursor is synthesized using isotopically labeled carbon and nitrogen sources
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
Quality Control: Rigorous testing using HPLC, NMR, and mass spectrometry to ensure the isotopic purity and chemical integrity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Ser(tBu)-OH-13C3,15N undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the serine side chain
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, DIC, and DIPEA in DMF or NMP.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Peptides: Linear and cyclic peptides with serine residues.
Functionalized Serine Derivatives: Serine with various side-chain modifications.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Fmoc-Ser(tBu)-OH-13C3,15N is a standard building block in solid-phase peptide synthesis (SPPS).
Isotopic Labeling: Used in NMR studies to investigate peptide structures and dynamics.
Biology
Protein Engineering: Incorporation into proteins to study folding and interactions.
Metabolic Tracing: Tracking metabolic pathways in cells using isotopic labels.
Medicine
Drug Development: Synthesis of peptide-based drugs and therapeutic agents.
Biomarker Discovery: Identification of metabolic changes in disease states.
Industry
Material Science: Development of peptide-based materials with specific properties.
Nanotechnology: Creation of nanostructures using self-assembling peptides.
Mecanismo De Acción
The mechanism of action of Fmoc-Ser(tBu)-OH-13C3,15N is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions. The isotopic labels enable detailed structural and metabolic studies by providing distinct NMR signals and tracing capabilities .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Ser(tBu)-OH: The non-labeled version used in standard peptide synthesis.
Fmoc-Thr(tBu)-OH: Similar structure but with threonine instead of serine.
Fmoc-Ser(psiMe,Mepro)-OH: A pseudoproline derivative used to prevent aggregation during synthesis.
Uniqueness
Fmoc-Ser(tBu)-OH-13C3,15N is unique due to its isotopic labels, which provide additional capabilities for NMR studies and metabolic tracing. This makes it particularly valuable in research settings where detailed structural and functional information is required.
Propiedades
Fórmula molecular |
C22H25NO5 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1 |
Clave InChI |
REITVGIIZHFVGU-FIEXIFIBSA-N |
SMILES isomérico |
CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)


![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)










